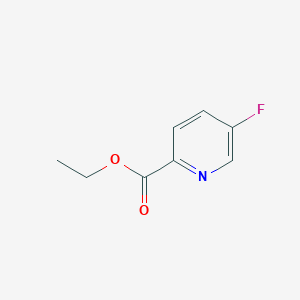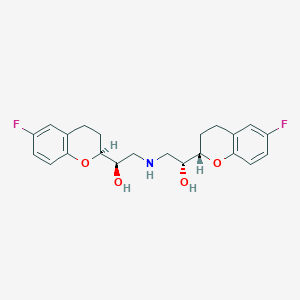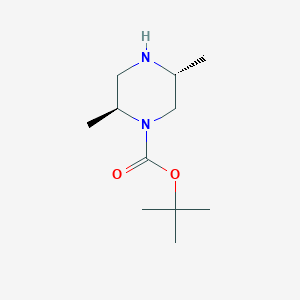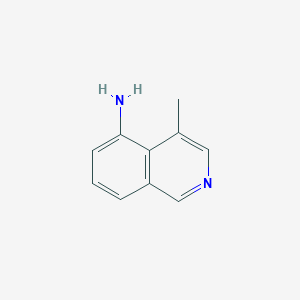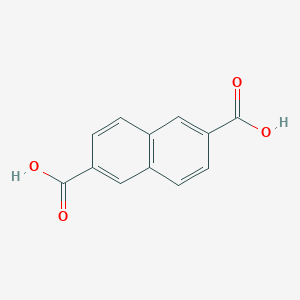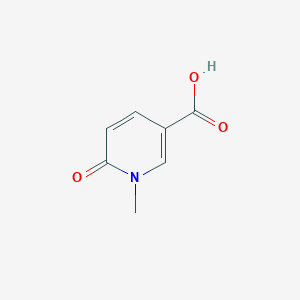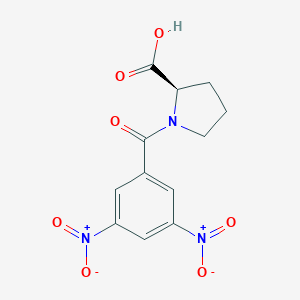
N-(3,5-Dinitrobenzoyl)-D-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dinitrobenzoyl)-D-proline, also known as DNBP, is a chemical compound that has been widely used in scientific research. It belongs to the class of amino acid derivatives and is commonly used as a reagent in the synthesis of peptides and proteins. DNBP has been extensively studied for its various biochemical and physiological effects, making it a valuable tool in the field of medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of N-(3,5-Dinitrobenzoyl)-D-proline involves the covalent modification of the amino acid residues in peptides and proteins. N-(3,5-Dinitrobenzoyl)-D-proline reacts selectively with the amino group of the proline residue, forming a stable amide bond. This modification can alter the conformation and function of the peptide or protein, leading to changes in its biochemical and physiological properties.
Effets Biochimiques Et Physiologiques
N-(3,5-Dinitrobenzoyl)-D-proline has been shown to have various biochemical and physiological effects, including antimicrobial activity, enzyme inhibition, and neuroprotective effects. N-(3,5-Dinitrobenzoyl)-D-proline has been shown to inhibit the activity of various enzymes, including cholinesterases and proteases. It has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3,5-Dinitrobenzoyl)-D-proline is its selectivity for the proline residue, allowing for the specific modification of peptides and proteins. N-(3,5-Dinitrobenzoyl)-D-proline is also relatively easy to synthesize and purify, making it a cost-effective reagent for laboratory experiments. However, one limitation of N-(3,5-Dinitrobenzoyl)-D-proline is its potential toxicity, which can limit its use in certain experiments. Additionally, the covalent modification of peptides and proteins can alter their function and conformation, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the use of N-(3,5-Dinitrobenzoyl)-D-proline in scientific research. One area of interest is the development of N-(3,5-Dinitrobenzoyl)-D-proline-based inhibitors of enzymes and protein-protein interactions. N-(3,5-Dinitrobenzoyl)-D-proline has also been explored as a potential therapeutic agent for various diseases, including Alzheimer's disease and cancer. Additionally, the use of N-(3,5-Dinitrobenzoyl)-D-proline in the synthesis of bioactive peptides and proteins may lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(3,5-Dinitrobenzoyl)-D-proline involves the reaction of 3,5-dinitrobenzoic acid with D-proline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields N-(3,5-Dinitrobenzoyl)-D-proline as a yellow solid, which can be further purified by recrystallization. The purity of N-(3,5-Dinitrobenzoyl)-D-proline is typically determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(3,5-Dinitrobenzoyl)-D-proline has been widely used in scientific research for its ability to selectively label and modify amino acids in peptides and proteins. It has been used as a reagent in the synthesis of various bioactive peptides and proteins, including antimicrobial peptides, neuropeptides, and enzyme inhibitors. N-(3,5-Dinitrobenzoyl)-D-proline has also been used in the study of protein-protein interactions and enzyme kinetics.
Propriétés
Numéro CAS |
143492-63-1 |
|---|---|
Nom du produit |
N-(3,5-Dinitrobenzoyl)-D-proline |
Formule moléculaire |
C12H11N3O7 |
Poids moléculaire |
309.23 g/mol |
Nom IUPAC |
(2R)-1-(3,5-dinitrobenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O7/c16-11(13-3-1-2-10(13)12(17)18)7-4-8(14(19)20)6-9(5-7)15(21)22/h4-6,10H,1-3H2,(H,17,18)/t10-/m1/s1 |
Clé InChI |
ILUIVNFRFIAWLJ-SNVBAGLBSA-N |
SMILES isomérique |
C1C[C@@H](N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Synonymes |
N-(3,5-Dinitrobenzoyl)-D-proline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



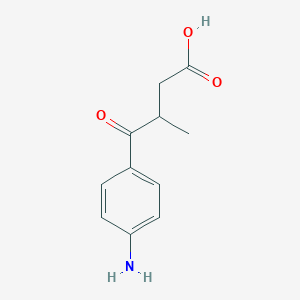

![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)
